N-(2,3-dihydro-1H-inden-2-yl)indoline-1-carbothioamide
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Overview
Description
N-(2,3-dihydro-1H-inden-2-yl)indoline-1-carbothioamide is a complex organic compound featuring an indoline ring system substituted with a thioamide group and a 2,3-dihydro-1H-inden-2-yl moiety
Mechanism of Action
Target of Action
N-(2,3-dihydro-1H-inden-2-yl)indoline-1-carbothioamide, also known as N-(2,3-dihydro-1H-inden-2-yl)-2,3-dihydro-1H-indole-1-carbothioamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that result in these effects.
Biochemical Pathways
Indole derivatives have been shown to affect a broad range of biochemical pathways due to their diverse biological activities . For example, some indole derivatives have been reported to inhibit HIV-1 reverse transcriptase , suggesting that they may interfere with the replication of the HIV virus.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is a weak base and can react with acids to form salts . This property could potentially affect its stability and action in different physiological environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1H-inden-2-yl)indoline-1-carbothioamide typically involves multiple steps, starting with the preparation of the indoline core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The resulting indoline can then be further functionalized with the appropriate thioamide group and the 2,3-dihydro-1H-inden-2-yl moiety through subsequent chemical reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions: N-(2,3-dihydro-1H-inden-2-yl)indoline-1-carbothioamide can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Addition: Addition reactions may involve the use of organometallic reagents such as Grignard reagents.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, N-(2,3-dihydro-1H-inden-2-yl)indoline-1-carbothioamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: This compound has shown potential biological activities, such as antimicrobial and antifungal properties. It can be used in the study of biological systems and the development of new therapeutic agents.
Medicine: In medicine, this compound may be explored for its potential pharmacological effects. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Indole-3-carboxamide
Indoline-2-carboxamide
2,3-Dihydro-1H-inden-2-ylamine
Uniqueness: N-(2,3-dihydro-1H-inden-2-yl)indoline-1-carbothioamide stands out due to its unique combination of the indoline ring system and the thioamide group. This combination provides distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-2,3-dihydroindole-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S/c21-18(20-10-9-13-5-3-4-8-17(13)20)19-16-11-14-6-1-2-7-15(14)12-16/h1-8,16H,9-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBESASZRZYBLBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=S)NC3CC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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